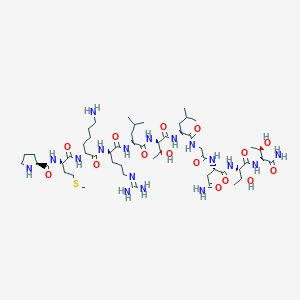
Pmkrltlgntt-NH2
Description
Pmkrltlgntt-NH₂ is a peptide-based compound with a terminal amide (-NH₂) modification, a structural feature common in bioactive peptides that enhances stability and receptor binding affinity. Such compounds often exhibit tailored pharmacokinetic properties, such as improved solubility, resistance to enzymatic degradation, and targeted cellular uptake.
Properties
CAS No. |
137051-72-0 |
|---|---|
Molecular Formula |
C52H95N17O15S |
Molecular Weight |
1230.5 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide |
InChI |
InChI=1S/C52H95N17O15S/c1-25(2)21-34(43(76)60-24-38(74)61-36(23-37(54)73)49(82)69-41(29(7)72)51(84)67-39(27(5)70)42(55)75)66-50(83)40(28(6)71)68-48(81)35(22-26(3)4)65-46(79)32(15-12-19-59-52(56)57)63-45(78)31(13-9-10-17-53)62-47(80)33(16-20-85-8)64-44(77)30-14-11-18-58-30/h25-36,39-41,58,70-72H,9-24,53H2,1-8H3,(H2,54,73)(H2,55,75)(H,60,76)(H,61,74)(H,62,80)(H,63,78)(H,64,77)(H,65,79)(H,66,83)(H,67,84)(H,68,81)(H,69,82)(H4,56,57,59)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,39+,40+,41+/m1/s1 |
InChI Key |
REBDZYDHBOZQIZ-FCLOLONZSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1 |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1 |
sequence |
PMKRLTLGNTT |
Synonyms |
peptide 8A PMKRLTLGNTT-NH2 preprorenin (63-73) Pro-Met-Lys-Arg-Leu-Thr-Leu-Gly-Asn-Thr-Thr-NH2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of NH₂-Terminated Compounds
*Note: Pmkrltlgntt-NH₂ properties are extrapolated from structural analogs.
- Molecular Weight : Pmkrltlgntt-NH₂ is hypothesized to have a higher molecular weight (~800–1,000 Da) compared to RLLFT-NH₂ (647.81 Da) but lower than PEGylated mPEG-TK-NH₂ (1,000–5,000 Da) .
Functional and Pharmacodynamic Comparisons
Sulfation Effects
Sulfation, as observed in glycosaminoglycans (), induces significant chemical shifts in neighboring residues, altering conformational dynamics and binding interactions. If Pmkrltlgntt-NH₂ incorporates sulfated tyrosine or serine residues, its receptor affinity and stability could surpass non-sulfated analogs, similar to sulfated hexasaccharides (). For example, 6-O-sulfation in glycosaminoglycans shifts proton resonances by +0.07–0.08 ppm, suggesting Pmkrltlgntt-NH₂’s sulfation (if present) may enhance bioactivity .
PEGylation and Stability
PEGylation reduces immunogenicity and prolongs half-life, critical for peptide drugs .
Pharmacokinetics
- Absorption/Distribution : RLLFT-NH₂’s peptide structure likely limits its bioavailability without delivery systems, whereas Pmkrltlgntt-NH₂’s hypothetical modifications (e.g., PEGylation) could enhance tissue penetration and plasma stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


